molecular formula C29H27NO4S B301465 ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301465
M. Wt: 485.6 g/mol
InChI Key: BEZOVIGAYRFNEM-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate, also known as EMA401, is a small molecule drug that has gained attention in recent years for its potential in treating chronic pain.

Mechanism of Action

Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate acts as a selective antagonist of the angiotensin II type 2 receptor. This receptor is expressed in sensory neurons and has been shown to play a role in the development and maintenance of chronic pain. By blocking this receptor, ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate can reduce pain sensitivity and improve quality of life in patients with chronic pain.
Biochemical and Physiological Effects
ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been shown to reduce pain sensitivity in animal models of neuropathic pain. It has also been shown to improve quality of life in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy. ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate does not have any significant effects on blood pressure or heart rate, making it a safe option for patients with cardiovascular disease.

Advantages and Limitations for Lab Experiments

Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been shown to be effective in animal models of neuropathic pain, making it a useful tool for studying the mechanisms of chronic pain. However, ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has limitations in terms of its specificity for the angiotensin II type 2 receptor. It may also have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate. One area of interest is the development of more specific angiotensin II type 2 receptor antagonists. This could improve the efficacy and safety of drugs like ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate. Another area of interest is the identification of biomarkers that can predict which patients will respond to treatment with ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate. This could help to personalize treatment and improve outcomes for patients with chronic pain. Finally, there is a need for further research on the long-term safety and efficacy of ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate, particularly in larger patient populations.

Synthesis Methods

The synthesis of ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction between 4-methylaniline and 4-methylbenzaldehyde to form 4-methyl-N-(4-methylphenyl)benzenamine. This intermediate is then reacted with 4-methoxybenzyl chloride to form 4-methyl-N-(4-methylphenyl)-N-(4-methoxybenzyl)benzenamine. The final step involves the reaction of this intermediate with 5-[(ethoxycarbonyl)thio]-2-thiophenecarboxaldehyde to form ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate.

Scientific Research Applications

Ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been studied extensively for its potential in treating chronic pain. It has been shown to be effective in animal models of neuropathic pain, and clinical trials have demonstrated its efficacy in treating post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy. ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate works by blocking the angiotensin II type 2 receptor, which is involved in the development and maintenance of chronic pain.

properties

Product Name

ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Molecular Formula

C29H27NO4S

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C29H27NO4S/c1-4-33-29(32)26-27(31)25(35-28(26)30-23-13-7-20(3)8-14-23)17-21-11-15-24(16-12-21)34-18-22-9-5-19(2)6-10-22/h5-17,30H,4,18H2,1-3H3/b25-17-

InChI Key

BEZOVIGAYRFNEM-UQQQWYQISA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)C)/C1=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C)C1=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C)C1=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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